molecular formula C9H13N3O B3060401 1-(1-Oxido-2-pyridinyl)piperazine CAS No. 337956-36-2

1-(1-Oxido-2-pyridinyl)piperazine

Cat. No.: B3060401
CAS No.: 337956-36-2
M. Wt: 179.22 g/mol
InChI Key: JSBDZSPMYPEPGR-UHFFFAOYSA-N
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Description

Overview of Piperazine (B1678402) Derivatives in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, is a ubiquitous scaffold in medicinal chemistry. ijrrjournal.comnih.gov It is considered a "privileged" structure due to its frequent appearance in a multitude of clinically successful drugs. nih.govresearchgate.net The versatility of the piperazine moiety stems from several key characteristics:

Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be crucial for precise receptor binding. bohrium.comnih.gov At the same time, it allows for various substitution patterns on its nitrogen atoms, enabling the exploration of a wide chemical space. ijrrjournal.comnih.gov

Physicochemical Properties: The presence of two nitrogen atoms imparts basicity and the potential for hydrogen bonding, which can enhance aqueous solubility and bioavailability. nih.govbohrium.comnih.gov These properties are often advantageous for developing orally administered drugs. bohrium.comnih.gov

Broad Pharmacological Activities: Piperazine derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antipsychotic, antihistaminic, antianginal, antidepressant, and antiviral activities. researchgate.netnih.gov

The following interactive table showcases some prominent examples of drugs containing the piperazine scaffold, highlighting the diversity of their therapeutic applications.

Table 1: Examples of Piperazine-Containing Drugs and Their Therapeutic Uses

Drug Therapeutic Class
Imatinib Anticancer
Sildenafil Erectile Dysfunction
Ciprofloxacin Antibiotic
Ziprasidone Antipsychotic

Significance of Pyridine (B92270) N-Oxides in Pharmaceutical Science

Pyridine, an aromatic heterocycle, is another fundamental building block in drug discovery. nih.govnih.gov Its N-oxide derivative, pyridine N-oxide, offers distinct properties that medicinal chemists can leverage to optimize drug candidates. nih.govacs.org The introduction of an N-oxide moiety can significantly alter the electronic and steric characteristics of the parent pyridine ring. wikipedia.org

Key contributions of the pyridine N-oxide group in pharmaceutical science include:

Modulation of Physicochemical Properties: The N-oxide group is highly polar and can form strong hydrogen bonds, often leading to increased water solubility. nih.govacs.org This can be particularly useful for improving the formulation and pharmacokinetic profile of a drug.

Altered Bioactivity: The N-oxide can act as a bioisostere for other functional groups, such as a carbonyl group, potentially leading to enhanced or novel biological activities. nih.gov In some cases, N-oxides serve as prodrugs that are reduced in vivo to the active parent pyridine. nih.govrsc.org

Modified Metabolic Stability: The presence of the N-oxide can influence the metabolic fate of a molecule, sometimes protecting the pyridine ring from certain metabolic transformations. nih.gov

Historical Context and Prior Research on Pyridinylpiperazine Scaffolds

The combination of pyridine and piperazine rings, forming the pyridinylpiperazine scaffold, has a rich history in medicinal chemistry. wikipedia.orggoogle.com Derivatives of 1-(2-pyridinyl)piperazine are known to exhibit a range of biological activities. wikipedia.orgnih.gov For instance, some derivatives act as potent and selective α2-adrenergic receptor antagonists. wikipedia.org

Furthermore, the related 1-(2-pyrimidinyl)piperazine is a known metabolite of several anxiolytic and antidepressant drugs, such as buspirone (B1668070) and tandospirone, and is itself pharmacologically active. nih.govwikipedia.orgnih.gov Research into pyrimidinylpiperazine derivatives has led to the synthesis of compounds with potential as monoamine oxidase (MAO) inhibitors and glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors. nih.govnih.gov

The exploration of pyridinylpiperazine and its analogues has provided a foundation for investigating more complex structures, such as 1-(1-Oxido-2-pyridinyl)piperazine. The introduction of the N-oxide functionality to the well-established pyridinylpiperazine core presents an opportunity to fine-tune the pharmacological and pharmacokinetic properties of these molecules, potentially leading to the discovery of new and improved therapeutic agents. The synthesis of related compounds, such as 1-(4-methoxy-pyridin-2-yl)-piperazine, demonstrates the chemical tractability of this scaffold. chemicalbook.com

Properties

IUPAC Name

1-(1-oxidopyridin-1-ium-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-12-6-2-1-3-9(12)11-7-4-10-5-8-11/h1-3,6,10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBDZSPMYPEPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=[N+]2[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480156
Record name 1-(1-oxido-2-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337956-36-2
Record name 1-(1-oxido-2-pyridinyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations for 1 1 Oxido 2 Pyridinyl Piperazine

General Strategies for Piperazine (B1678402) Ring Synthesis

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. nih.gov These strategies can be broadly categorized into intermolecular and intramolecular cyclization approaches, palladium-catalyzed amination routes, and diol-diamine coupling reactions.

Intermolecular Cyclization Approaches

Intermolecular cyclization methods involve the reaction of two different molecules to form the piperazine ring. A common approach is the reaction of a 1,2-diamine with a dielectrophile. researchgate.net For instance, the reaction of an ethylenediamine (B42938) derivative with a bis(haloalkyl)amine can yield a piperazine. clockss.org Another strategy involves the dimerization of amino acids to form diketopiperazines, which can then be reduced to the corresponding piperazines. nih.gov This method is particularly useful for accessing 2,5-disubstituted piperazines. nih.gov

More recent developments include formal [n+2] cyclization reactions. For example, 1,2-, 1,3-, or 1,4-diamine derivatives can be reacted with electron-deficient allenes to produce 1,4-diazo heterocycles, including piperazines, in a single step without the need for transition metal catalysts. researchgate.net

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies involve the formation of the piperazine ring from a single linear precursor containing both necessary nitrogen atoms. A highly diastereoselective intramolecular hydroamination has been reported as a key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org This method utilizes substrates prepared from the nucleophilic displacement of cyclic sulfamidates derived from amino acids. organic-chemistry.org Another approach involves the catalytic reductive cyclization of dioximes, which are formed from the double Michael addition of nitrosoalkenes to primary amines. nih.gov This method allows for the conversion of a primary amino group into a piperazine ring. nih.gov

Manganese(III) acetate (B1210297) mediated radical cyclization of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds has also been employed to synthesize piperazine-containing dihydrofurans, demonstrating the utility of radical cyclizations in constructing complex piperazine-based structures. nih.gov

Palladium-Catalyzed Amination Routes

Palladium-catalyzed reactions have become powerful tools for the synthesis of piperazines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a primary method for forming N-arylpiperazines from aryl halides and piperazine. mdpi.com This methodology has been successfully applied to a wide range of aryl chlorides, bromides, and triflates, often under aerobic and even solvent-free conditions. acs.orgcmu.edu The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with bulky, electron-rich ligands generally providing the best results. cmu.edu

Palladium catalysis also enables the modular synthesis of highly substituted piperazines. nih.govacs.org For example, a palladium-catalyzed cyclization can couple two carbons of a propargyl unit with various diamine components to afford piperazines with high regio- and stereochemical control. nih.govacs.org Furthermore, palladium-catalyzed carboamination reactions have been developed for the stereoselective preparation of enantiomerically enriched cis-2,6-disubstituted piperazines from amino acid precursors. nih.gov

Diol-Diamine Coupling Reactions

The coupling of diols and diamines provides another route to the piperazine ring. A ruthenium(II) complex ligated with a (pyridyl)phosphine has been shown to catalyze the coupling of diols and diamines to produce piperazines and diazepanes. organic-chemistry.org Similarly, an iridium-catalyzed synthesis of piperazines from diols has been reported. nih.gov These methods often proceed via a "borrowing hydrogen" strategy, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination.

Pyridine (B92270) N-Oxidation Chemistry Relevant to 1-(1-Oxido-2-pyridinyl)piperazine

The final step in the synthesis of this compound is the N-oxidation of the pyridine ring. This transformation introduces the N-oxide functionality, which significantly alters the electronic properties of the pyridine ring.

Reagents and Reaction Conditions for Pyridine N-Oxide Formation

A variety of oxidizing agents can be used to convert pyridines to their corresponding N-oxides. The choice of reagent and reaction conditions depends on the specific substrate and desired selectivity.

Table 1: Common Reagents for Pyridine N-Oxidation

ReagentConditionsReference
Peroxybenzoic acidNot specified wikipedia.org
Hydrogen peroxide in acetic acidNeutral or basic conditions umich.edu
m-Chloroperoxybenzoic acid (MCPBA)Not specified umich.edu
Sodium percarbonate with rhenium catalystsMild conditions organic-chemistry.org
Hydrogen peroxide with titanium silicalite (TS-1)Flow reactor, methanol organic-chemistry.org
Sodium perborate (B1237305) in acetic acidNot specified organic-chemistry.org
Urea-hydrogen peroxide (UHP)Solid state organic-chemistry.org
Hydrogen peroxide with a heterogeneous metal compound catalystElevated temperature (70-90°C) google.com

Hydrogen peroxide is a common and environmentally friendly oxidant. umich.eduorganic-chemistry.orggoogle.com Its reactivity can be enhanced by using it in combination with acetic acid or a heterogeneous catalyst like titanium silicalite (TS-1) in a flow reactor, which offers a safer and more efficient process. umich.eduorganic-chemistry.org Sodium percarbonate, in the presence of rhenium-based catalysts, and sodium perborate are also effective reagents. organic-chemistry.org Urea-hydrogen peroxide (UHP) provides a stable and easy-to-handle solid-state oxidant. organic-chemistry.org The first reported synthesis of pyridine N-oxide utilized peroxybenzoic acid. wikipedia.org

Targeted Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs primarily involves a two-step process: the initial formation of the pyridinylpiperazine core, followed by the selective N-oxidation of the pyridine ring.

A common route to the precursor, 1-(2-pyridinyl)piperazine, involves the nucleophilic aromatic substitution reaction between 2-chloropyridine (B119429) and piperazine. This reaction is often carried out in a suitable solvent and may be facilitated by a base. For instance, the synthesis of 1-(3-nitropyridin-2-yl)piperazine (B1350711), an analog, is achieved by reacting 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in acetonitrile (B52724) under reflux conditions. nih.gov The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the 2-position towards nucleophilic attack by piperazine. nih.gov

The subsequent and crucial step is the N-oxidation of the pyridine nitrogen. This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). A patent for N-oxides of pyridylmethylpiperazine derivatives details a method where 3-(chloromethyl)-5-(4-fluorophenyl)pyridine (B66363) is first oxidized to its N-oxide with H₂O₂ in acetic acid. google.com This N-oxidized intermediate is then coupled with a piperazine derivative to yield the final product. google.com

Alternatively, the fully formed pyridinylpiperazine can be directly oxidized. For example, 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-3-pyridinyl]methyl]piperazine can be treated with mCPBA in a solvent like dichloromethane (B109758) to yield the corresponding pyridine N-oxide. google.com Another patent describes the N-oxidation of various piperazine and piperidine (B6355638) derivatives using H₂O₂ or mCPBA, highlighting these as general methods for producing such N-oxides which can act as prodrugs. google.com

The reaction conditions for N-oxidation need to be carefully controlled to ensure selectivity for the pyridine nitrogen over the piperazine nitrogens. The basicity of the nitrogens plays a key role, with the pyridine nitrogen generally being more susceptible to oxidation under these conditions.

Table 1: Examples of N-Oxidation Reactions for Pyridinylpiperazine Analogs

Starting MaterialOxidizing AgentSolvent(s)ProductYield (%)Reference
3-(chloromethyl)-5-(4-fluorophenyl)pyridineH₂O₂Acetic Acid3-(chloromethyl)-5-(4-fluorophenyl)pyridine N-oxideNot specified google.com
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-3-pyridinyl]methyl]piperazinemCPBADichloromethane1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-1-oxido-3-pyridinyl]methyl]piperazine84 google.com
7-[(4-methylphenyl)-1-piperazinyl]-2(3H)-benzoxazolonemCPBAAcetone7-[(4-methylphenyl)-1-piperazinyl]-2(3H)-benzoxazolone N-oxide94 google.com
1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)-1-oxido-3-pyridinyl]methyl]piperazinemCPBAAcetone4-(2,3-dihydro-benzo Current time information in Bangalore, IN.nih.govdioxin-5-yl)-1-[5-(4-fluorophenyl)-1-oxy-pyridin-3-ylmethyl]piperazine-1-oxide50 google.com

Stereoselective Synthesis of Related Piperazine Derivatives

The development of methods for the stereoselective synthesis of piperazine derivatives is of significant interest due to the prevalence of chiral piperazines in pharmacologically active compounds. While the direct asymmetric synthesis of this compound is not extensively documented, various strategies have been established for creating chiral piperazine rings that could be applicable to the synthesis of its analogs.

One powerful approach involves the asymmetric lithiation-trapping of N-Boc piperazines . This method utilizes a chiral ligand, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, in conjunction with sec-butyllithium (B1581126) (s-BuLi) to deprotonate one of the prochiral α-hydrogens of the piperazine ring enantioselectively. nih.govacs.org The resulting lithiated intermediate can then be trapped with an electrophile to introduce a substituent at the α-position, yielding an enantiopure α-substituted piperazine. nih.govacs.org This methodology has been successfully applied to the synthesis of intermediates for drugs like Indinavir and for the stereoselective preparation of 2,5-trans- and 2,6-trans-disubstituted piperazines. nih.govacs.org

Another significant strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives . Chiral piperazin-2-ones can be synthesized with excellent diastereoselectivities and enantioselectivities through the asymmetric hydrogenation of tautomeric pyrazin-2-ols. dicp.ac.cn The resulting chiral piperazin-2-ones can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn This method provides a practical route to chiral disubstituted piperazines.

The palladium-catalyzed decarboxylative asymmetric allylic alkylation of N-protected piperazin-2-ones offers a route to highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. caltech.edu These intermediates can be deprotected and reduced to furnish the corresponding chiral piperazines. caltech.edu This technique is valuable for creating sterically hindered chiral centers within the piperazine scaffold.

Furthermore, the cyclization of chiral precursors remains a fundamental and widely used method. For instance, the synthesis of chiral 2,5-disubstituted piperazines can be achieved through a multi-step sequence starting from homochiral amino acids. rsc.org This often involves the reduction of the amino acid to an amino alcohol, followed by a series of transformations including cyclization to form the piperazine ring. rsc.org A late-stage Michael addition to build the piperazine ring from chiral diamines has also been reported as a key step in constructing fused heterocyclic systems containing a stereochemically diverse piperazine moiety. tmc.edunih.gov

Table 2: Overview of Stereoselective Synthesis Methods for Piperazine Derivatives

MethodKey FeaturesExample ApplicationReference(s)
Asymmetric Lithiation-TrappingEnantioselective deprotonation of N-Boc piperazine using a chiral ligand and s-BuLi, followed by electrophilic trapping.Synthesis of enantiopure α-substituted piperazines, intermediate for Indinavir. nih.govacs.org
Palladium-Catalyzed Asymmetric HydrogenationHydrogenation of pyrazin-2-ols using a chiral palladium catalyst to produce chiral piperazin-2-ones.Synthesis of chiral disubstituted piperazin-2-ones, convertible to chiral piperazines. dicp.ac.cn
Palladium-Catalyzed Decarboxylative Asymmetric Allylic AlkylationAsymmetric alkylation of piperazin-2-one (B30754) enolates generated from allylic esters.Synthesis of enantioenriched α-secondary and α-tertiary piperazin-2-ones. caltech.edu
Cyclization of Chiral PrecursorsBuilding the piperazine ring from enantiopure starting materials like amino acids or chiral diamines.Synthesis of homochiral 2,5-disubstituted piperazines and fused indazolo-piperazines. rsc.orgtmc.edunih.gov

Preclinical Biological Activity and Mechanistic Elucidation of 1 1 Oxido 2 Pyridinyl Piperazine Derivatives

Enzyme Inhibition Studies (In Vitro)

The ability of a compound to inhibit specific enzymes is a cornerstone of drug discovery, offering insights into potential therapeutic applications. This section reviews the in vitro inhibitory profile of 1-(1-Oxido-2-pyridinyl)piperazine derivatives against a range of enzymes implicated in various disease pathologies.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. While direct studies on this compound derivatives are not prevalent in the reviewed literature, research on other piperidine (B6355638) and piperazine (B1678402) derivatives provides valuable insights. For instance, a study on piperidine derivatives highlighted compounds with dual inhibitory action against both AChE and β-amyloid peptide aggregation. nih.gov Specifically, certain synthesized piperidine derivatives demonstrated selective inhibition, with one compound showing the best potency against AChE and another exhibiting the highest selectivity for BChE. nih.gov This suggests that the piperazine or piperidine core can be a viable scaffold for developing cholinesterase inhibitors.

Similarly, benzimidazole-based pyrrole/piperidine hybrids have been synthesized and evaluated for their anti-Alzheimer potential, showing moderate to good inhibitory activities against both AChE and BuChE. nih.gov Another study on 1-pyridyl-2-phenyl-1,2-ethanediones identified potent and selective inhibitors of carboxylesterases, which are related to cholinesterases. nih.gov These findings underscore the potential of piperazine and pyridine-containing structures in the design of cholinesterase inhibitors, although specific data for this compound derivatives is needed to confirm this hypothesis.

Beta-Secretase-1 (BACE-1) Inhibition

Inosine-5′-Monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive, antiviral, and anticancer agents. nih.gov Despite the importance of this enzyme, there is a lack of specific data in the surveyed literature regarding the in vitro inhibitory activity of this compound derivatives against IMPDH. The existing research on IMPDH inhibitors covers a wide array of other chemical structures. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders. researchgate.netmdpi.com Several studies have investigated piperazine derivatives as MAO inhibitors. For example, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most compounds showing a higher inhibition of MAO-B than MAO-A. researchgate.netmdpi.comnih.gov One compound, S5, was a potent and selective MAO-B inhibitor with an IC50 value of 0.203 μM. researchgate.netmdpi.comnih.gov

Another study focused on novel substituted oxadiazole-piperazine derivatives, identifying a compound (4e) with significant selective MAO-A inhibitory activity (IC50 = 0.116 ± 0.004 μM). dergipark.org.tr These findings suggest that the piperazine moiety is a promising scaffold for the development of MAO inhibitors.

Inhibitory Activity of Pyridazinobenzylpiperidine Derivatives against MAO-A and MAO-B
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
S53.8570.20319.04
S153.691Data not availableData not available
S16Data not available0.979Data not available

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition

Lipoxygenases (LOX) and cyclooxygenases (COX) are key enzymes in the inflammatory cascade. While direct studies on this compound derivatives are scarce, research on related structures provides some context. A study on piperine (B192125) and its derivatives demonstrated their potential as LOX inhibitors, with IC50 values in the micromolar range. nih.gov Another study investigated benzhydrylpiperazine-based compounds as dual COX-2/5-LOX inhibitors, identifying a derivative (9d) with potent inhibitory activity against both enzymes (COX-2 IC50 = 0.25 ± 0.03 μM; 5-LOX IC50 = 7.87 ± 0.33 μM). rsc.org

In the realm of COX inhibition, new pyridazine (B1198779) derivatives have been synthesized and shown to have a preference for COX-2 inhibition. nih.gov For example, compound 6b from this series exhibited a COX-2 IC50 of 0.18 µM. nih.gov Similarly, novel 1,4-benzoxazine derivatives have been identified as potent and selective COX-2 inhibitors. rsc.org These findings highlight the potential of piperazine and related heterocyclic structures in developing anti-inflammatory agents through LOX and COX inhibition.

Inhibitory Activity of Benzhydrylpiperazine Derivative (9d)
EnzymeIC50 (µM)
COX-20.25 ± 0.03
5-LOX7.87 ± 0.33

Receptor Binding and Modulation Assays (In Vitro)

The interaction of compounds with specific receptors is fundamental to their pharmacological action. While direct receptor binding data for this compound is limited, studies on the closely related 1-(2-pyridinyl)piperazine and other piperazine-pyridazinone analogues offer valuable insights into potential receptor interactions.

Research has shown that 1-(2-pyridinyl)piperazine derivatives can act as potent and selective α2-adrenoceptor antagonists. wikipedia.org Furthermore, a series of piperazine-pyridazinone analogues demonstrated high affinity for the α1-adrenergic receptor, with many compounds exhibiting nanomolar or subnanomolar affinity. nih.gov Several of these compounds also showed significant affinity for the 5-HT1A serotoninergic receptor. nih.gov

A study on piperazine and piperidine derivatives as histamine (B1213489) H3 and sigma-1 receptor antagonists found that the piperidine moiety was a key structural element for dual activity. nih.gov This suggests that modifications to the piperazine ring can significantly influence receptor binding profiles.

Receptor Binding Affinity of 1-(2-Pyridyl)piperazine (B128488)
Target ReceptorAffinity (Ki)
Alpha-2A adrenergic receptor (Bovine)37 nM
Alpha-1A adrenergic receptor (Bovine)Data not available, but has affinity
Phospholipase D1 (Human)IC50: 3.60E+3 nM

Serotonin (B10506) (5-HT) Receptors (e.g., 5-HT7R, 5-HT1A)

Several 1-aryl-4-(2-arylethyl)piperazine derivatives have demonstrated notable binding affinity for both 5-HT7 and 5-HT1A receptors. nih.gov The affinity for the 5-HT7 receptor varied, with Ki values ranging from 8.2 nM to 474 nM. nih.gov Functional assays revealed that some of these compounds act as partial or full agonists at the 5-HT7 receptor. nih.gov Specifically, 4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine and 1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine, with Ki values of 24.5 nM and 8.2 nM respectively, were identified as a partial and a full agonist. nih.gov

Furthermore, the N-arylpiperazine moiety is a common feature in many compounds active at serotonin receptors. nih.gov The type of substituent on the N-4 position of the piperazine ring significantly influences the affinity for serotonin receptors. nih.gov For instance, research on coumarin-piperazine derivatives indicated that an o-methoxyphenyl group conferred higher affinity compared to phenyl, pyrimidine (B1678525), or pyridine (B92270) groups. nih.gov Additionally, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and showed potent serotonin reuptake inhibition, with one promising compound, A20, demonstrating antidepressant-like effects in vivo. nih.govresearchgate.net

Radiolabeled 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives have been developed as imaging agents for the 5-HT7 receptor, which is overexpressed in glioblastoma multiforme. nih.gov These radiotracers, 99mTc(CO)3- nih.gov and 99mTc(CO)3- nih.gov, demonstrated specific binding to the 5-HT7R on U-87 MG cancer cells. nih.gov

Table 1: Binding Affinity and Functional Activity of this compound Derivatives at Serotonin Receptors

Compound Receptor Binding Affinity (Ki) Functional Activity
4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine 5-HT7 24.5 nM Partial Agonist
1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine 5-HT7 8.2 nM Full Agonist
Compound A20 SERT Potent Inhibition Antidepressant-like
99mTc(CO)3- nih.gov 5-HT7 Specific Binding Imaging Agent
99mTc(CO)3- nih.gov 5-HT7 Specific Binding Imaging Agent

SERT: Serotonin Transporter

Adrenergic Receptors (e.g., α2-Adrenoceptors)

A series of 1-(2-pyridinyl)piperazine derivatives has been synthesized and evaluated for their activity at adrenergic receptors, revealing them to be potent and selective α2-adrenoceptor antagonists. nih.govebi.ac.uk In vitro assessments, including the displacement of [3H]clonidine from calf cerebral cortex binding sites, confirmed their antagonist properties. nih.govebi.ac.uk

One notable derivative, 1-(3-Fluoro-2-pyridinyl)piperazine, demonstrated higher potency in displacing [3H]clonidine than the reference compounds yohimbine (B192690) and rauwolscine. nih.govebi.ac.uk It also exhibited a greater affinity for the α2-adrenoceptor over the α1-adrenoceptor. nih.govebi.ac.uk The metabolite 1-(2-pyrimidinyl)-piperazine (1PP), common to the anxiolytic drugs buspirone (B1668070) and ipsapirone, is known to be an α2-adrenoceptor antagonist. nih.gov

The compound 1-(2-pyridyl)piperazine itself has shown a Ki of 37 nM at the bovine α2A-adrenergic receptor.

Table 2: Adrenergic Receptor Activity of this compound Derivatives

Compound Receptor Activity Potency/Affinity
1-(2-pyridinyl)piperazine series α2-Adrenoceptor Antagonist Potent and Selective
1-(3-Fluoro-2-pyridinyl)piperazine α2-Adrenoceptor Antagonist More potent than yohimbine
1-(2-pyrimidinyl)-piperazine (1PP) α2-Adrenoceptor Antagonist -
1-(2-pyridyl)piperazine α2A-Adrenergic Receptor Antagonist Ki: 37 nM

Histamine Receptors (e.g., H1, H3)

Derivatives of this compound have been investigated for their interaction with histamine receptors. Certain 4-(diphenylmethyl)-1-piperazine derivatives have shown moderate to potent in vitro antagonistic activity at the histamine H1-receptor. ijrrjournal.com

In studies focusing on dual-target ligands, piperazine derivatives have been explored for their affinity at both histamine H3 and sigma-1 receptors. nih.gov While some piperidine-based compounds showed high affinity for both receptors, the replacement of piperidine with a piperazine moiety was noted as a critical structural element influencing this dual activity. nih.gov For instance, comparing two compounds where piperidine is replaced by piperazine, a significant drop in sigma-1 receptor affinity was observed while maintaining high H3 receptor affinity. nih.gov

The extension of an alkyl linker in certain piperazine derivatives was found to decrease affinity for the H3 receptor. nih.gov The combination of H1 and H2 receptor antagonists is a recognized therapeutic strategy for various histamine-mediated disorders. mdpi.com

Sigma Receptors (e.g., Sigma-1, Sigma-2)

Several piperazine derivatives have been evaluated for their binding affinity to sigma-1 and sigma-2 receptors. nih.govnih.gov In a study of compounds with dual histamine H3 and sigma-1 receptor activity, most of the tested piperazine derivatives interacted with both sigma receptor subtypes to varying degrees. nih.gov The length of the alkyl linker in these derivatives did not show a clear influence on their affinity for sigma-1 receptors. nih.gov

Structure-affinity relationship studies of PB28, a known sigma-1 and sigma-2 receptor modulator, and its derivatives highlighted the importance of the nitrogen atoms in the piperazine ring for high-affinity binding to the sigma-2 subtype. nih.gov For the sigma-1 subtype, the availability of the lone pair of electrons on the "distal" nitrogen atom of the piperazine ring is crucial for maintaining high affinity. nih.gov

The compound SA4503, a potent sigma-1 receptor agonist, and its fluoroethyl analog, FE-SA4503, have been studied, showing selectivity for sigma-1 over sigma-2 receptors. nih.gov These findings are important for understanding the structure-activity relationships within this class of compounds. nih.gov

Table 3: Sigma Receptor Binding Affinities of Select Piperazine Derivatives

Compound Receptor Binding Affinity (Ki) Selectivity
SA4503 Sigma-1 4.6 nM 14-fold over Sigma-2
SA4503 Sigma-2 63.1 nM -
FE-SA4503 Sigma-1 8.0 nM 14-fold over Sigma-2
FE-SA4503 Sigma-2 113.2 nM -

Dopamine (B1211576) Receptors (e.g., D2)

The N-phenylpiperazine scaffold is a key feature in several third-generation antipsychotics that act as partial agonists at the dopamine D2 receptor. nih.gov A number of this compound derivatives have been designed and evaluated for their activity at D2 and D3 receptors. researchgate.net Some of these compounds exhibited a multitarget profile, acting as agonists at D2, D3, and 5-HT1A receptors. researchgate.net For example, compound 7b showed EC50 values of 0.9 nM, 19 nM, and 2.3 nM for D2, D3, and 5-HT1A receptors, respectively. researchgate.net

N-phenylpiperazine analogs have also been investigated for their selectivity for the D3 versus the D2 dopamine receptor subtype. nih.govmdpi.com One such compound, 6a, displayed nanomolar affinity for the human D3 receptor with approximately 500-fold selectivity over the D2 receptor. nih.gov The N-arylpiperazine moiety is recognized for its role in modulating dopaminergic activity. nih.gov

Table 4: Dopamine Receptor Activity of Select Piperazine Derivatives

Compound Receptor Functional Activity Potency (EC50)
Compound 7b D2 Agonist 0.9 nM
Compound 7b D3 Agonist 19 nM
Compound 34c D2 Agonist 3.3 nM
Compound 34c D3 Agonist 10 nM
Compound 6a D3 - High Affinity (nM range)

Cell-Based Assays

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents. nih.govnih.govresearchgate.netnih.govnih.govmdpi.comsemanticscholar.org These compounds have been screened against a variety of human cancer cell lines, including those from the lung, colon, liver, breast, and central nervous system. nih.govnih.govmdpi.com

For example, a series of indolin-2-one derivatives bearing a 4-phenylpiperazine-1-carbothiohydrazide moiety were synthesized and evaluated. nih.gov Compounds 6d and 6l were particularly potent against A549 lung cancer cells, with IC50 values of 3.59 µM and 5.58 µM, respectively. nih.gov Similarly, compounds 5f and 6l showed significant activity against HCT-116 colon cancer cells. nih.gov

Another study on benzothiazole-piperazine derivatives reported that most of the synthesized compounds exhibited good cytotoxic potential against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. researchgate.net One pyridine-containing derivative showed remarkable cytotoxicity with GI50 values of 7.9 µM, 9.2 µM, and 3.1 µM for HCT-116, MCF-7, and HUH-7 cells, respectively. researchgate.net The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest. researchgate.netmdpi.com

Piperazine-substituted pyranopyridines have also demonstrated antiproliferative activity at micromolar and submicromolar concentrations across various cancer cell lines, inducing apoptosis as a mechanism of cytotoxicity. nih.gov

Table 5: Cytotoxic Activity of Select this compound Derivatives in Cancer Cell Lines

Compound Cancer Cell Line Activity (IC50/GI50)
Compound 6d A549 (Lung) 3.59 µM
Compound 6l A549 (Lung) 5.58 µM
Compound 5f HCT-116 (Colon) 3.49 µM
Compound 6l HCT-116 (Colon) 4.57 µM
Pyridine-containing derivative HCT-116 (Colon) 7.9 µM
Pyridine-containing derivative MCF-7 (Breast) 9.2 µM
Pyridine-containing derivative HUH-7 (Liver) 3.1 µM

Inhibition of Amyloid Beta (Aβ) Aggregation

While direct studies on this compound's effect on amyloid-beta (Aβ) aggregation are not extensively documented, research into structurally related piperazine and pyridine derivatives suggests a potential role in mitigating the pathological hallmarks of Alzheimer's disease. The aggregation of Aβ peptides is a key event in the development of this neurodegenerative disorder. nih.govnih.gov

A study on a specific pyridine amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT), demonstrated its capability to inhibit both self-induced and metal-induced Aβ aggregation. nih.gov This inhibition was confirmed through various analytical techniques including thioflavin T fluorescence, circular dichroism spectroscopy, and transmission electron microscopy. nih.gov Furthermore, novel N,N'-disubstituted piperazine derivatives have been designed as anti-amyloid agents. One promising hybrid molecule from this class was found to reduce amyloid pathology in a preclinical model of Alzheimer's disease by inhibiting the release of Aβ peptides while preserving the processing of other amyloid precursor protein metabolites. nih.gov Another piperazine derivative, N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2), has been identified as a potential modulator of the transient receptor potential cation channel, subfamily C, member 6 (TRPC6), offering a pathway for Alzheimer's disease therapy. researchgate.net

These findings collectively indicate that the core structures of piperazine and pyridine are amenable to modifications that can lead to the inhibition of Aβ aggregation, a crucial step in the development of therapeutic agents for Alzheimer's disease.

Studies on Neuronal Viability and Neuroprotection

The neuroprotective potential of piperazine derivatives has been an area of active investigation, with several studies highlighting their ability to enhance neuronal viability and protect against neurotoxic insults. A notable example is the piperazine derivative cmp2, which has demonstrated synaptoprotective effects in primary hippocampal cultures. researchgate.net This suggests a direct action on preserving the integrity and function of synapses, which are critical for cognitive processes.

In the context of ischemic stroke, a condition characterized by neuronal cell death due to oxygen and glucose deprivation, novel indole (B1671886) and indazole-piperazine pyrimidine derivatives have been synthesized and evaluated for their neuroprotective activities. nih.gov One particular compound, 5j, showed a significant cytoprotective effect against oxygen-glucose deprivation/reoxygenation-induced damage in BV2 microglial cells. nih.gov This neuroprotection was associated with a reduction in the release of inflammatory mediators, indicating an anti-neuroinflammatory mechanism. nih.gov

Furthermore, research into second-generation piperazine derivatives has identified compounds with significant radioprotective effects, which are crucial for protecting cells from radiation-induced damage. scielo.br These derivatives of 1-(2-hydroxyethyl)piperazine have shown the ability to mitigate DNA damage in human cell lines exposed to gamma radiation, with some compounds exhibiting superior safety and efficacy profiles compared to existing radioprotective agents. scielo.br

The table below summarizes the neuroprotective effects of selected piperazine derivatives.

Compound/Derivative ClassModelKey Findings
N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2)Primary hippocampal culturesExhibited synaptoprotective effects. researchgate.net
Indole and indazole-piperazine pyrimidine derivative (5j)Oxygen-glucose deprivation/reoxygenation in BV2 cellsDisplayed cytoprotective effects and reduced inflammatory mediators. nih.gov
1-(2-hydroxyethyl)piperazine derivativesHuman cell lines (MOLT-4, PBMCs)Demonstrated radioprotective effects by mitigating DNA damage. scielo.br

Preclinical Pharmacological Investigations in Animal Models

Modulation of Learning and Memory Behaviors in Disease Models

Derivatives of piperazine have shown considerable promise in preclinical animal models for their ability to modulate learning and memory, particularly in the context of Alzheimer's disease. A piperazine derivative, cmp2, was found to improve cognitive functions in 5xFAD mice, a transgenic model of Alzheimer's disease. researchgate.net Behavioral assays revealed that treatment with cmp2 led to increased novel object recognition, improved performance in the Morris water maze, and enhanced fear memory. researchgate.net

In another study, newly synthesized piperazine-based multi-effect drugs were evaluated in animal models of Alzheimer's disease. nih.gov The most effective of these hybrid molecules was shown to not only reduce amyloid and Tau pathologies but also to preserve memory. nih.gov This suggests a multifaceted approach where the compound targets multiple aspects of the disease cascade to achieve cognitive benefits.

The table below presents findings from studies on the effects of piperazine derivatives on learning and memory in animal models.

Compound/Derivative ClassAnimal ModelKey Findings on Learning and Memory
N-(2,6-difluorophenyl)-2-(4-phenylpiperazin-1-yl)propanamide (cmp2)5xFAD miceImproved novel object recognition, Morris water maze performance, and fear memory. researchgate.net
N,N'-disubstituted piperazine hybrid moleculePreclinical model of Alzheimer's diseaseReduced memory impairments associated with amyloid and Tau pathologies. nih.gov

Anthelmintic Activity and Synergistic Effects

Piperazine and its derivatives have a long-standing history as effective anthelmintic agents. drugbank.com The primary mechanism of action involves the paralysis of parasites, which facilitates their expulsion from the host's body. drugbank.com This is achieved through the agonistic activity of piperazine on GABA receptors in the parasite's muscle membrane, leading to hyperpolarization and flaccid paralysis. drugbank.com

Recent research has continued to explore the anthelmintic potential of novel piperazine derivatives. A series of 1,4-disubstituted piperazine derivatives demonstrated promising in vitro anthelmintic activity against Eisenia fetida, comparable to the reference drug piperazine citrate. Similarly, methylpyrimidine sulfonyl piperazine derivatives have been synthesized and shown to have moderate anthelmintic effects against Pheretima posthuma. scielo.br

Furthermore, studies have investigated the synergistic effects of piperazine when combined with other anthelmintic compounds. A notable study demonstrated that the combination of piperazine with the cyclic depsipeptide BAY 44-4400 resulted in a significantly enhanced anthelmintic effect against various nematodes, including Trichinella spiralis, Heligmosomoides polygyrus, and Heterakis spumosa. nih.gov In the case of H. spumosa, the combination therapy was markedly more potent than the sum of the individual drug effects, indicating a strong synergistic interaction. nih.gov

The table below summarizes the anthelmintic activity of various piperazine derivatives.

Piperazine Derivative/CombinationTarget OrganismKey Findings
1,4-disubstituted piperazine derivativesEisenia fetidaPromising in vitro anthelmintic activity.
Methylpyrimidine sulfonyl piperazine derivativesPheretima posthumaModerate anthelmintic activity. scielo.br
Piperazine and BAY 44-4400 combinationTrichinella spiralis, Heligmosomoides polygyrus, Heterakis spumosaSynergistic and additive anthelmintic effects. nih.gov

Analysis of Hypothermic Effects

Certain piperazine derivatives have been observed to induce hypothermia in animal models. A study on 1-(2-pyrimidinyl)piperazine (1-PP), a structural analog of this compound, and its related compounds found that their hypothermic activity is correlated with their ability to inhibit serotonin release in the dorsal raphe slices of the brain. nih.gov This suggests that the hypothermic effects are mediated through their action as partial agonists on postsynaptic serotonin 1A (5-HT1A) receptors. nih.gov

Further research into arylpiperazine derivatives, such as m-trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (m-CPP), has indicated that the hypothermia they induce in mice is mediated by 5-HT1B receptors. nih.gov This effect was blocked or reversed by certain beta-blockers but not by antagonists of 5-HT1A, 5-HT1C, 5-HT2, or 5-HT3 receptors, pointing to a specific role for the 5-HT1B receptor subtype in this physiological response. nih.gov The hypothermia induced by these agents has been proposed as a screening method for assessing the 5-HT1B agonistic and antagonistic activity of new compounds. nih.gov

Radioligand Binding and Distribution in Animal Tissues

Radiolabeled derivatives of 1-(2-pyridinyl)piperazine have been developed and evaluated as potential imaging agents for specific receptor systems in the brain. In one study, 1-(3-nitropyridin-2-yl)piperazine derivatives were radiolabeled with technetium-99m (99mTc) to serve as radioligands for the 5-HT7 receptor, which is overexpressed in certain types of tumors like glioblastoma multiforme.

Biodistribution studies in normal mice revealed that these radiotracers could cross the blood-brain barrier, with the highest brain uptake observed at 30 minutes post-injection. In a xenograft model using a human glioblastoma cell line (U87-MG), the radiotracers accumulated in the tumor site, with peak uptake at 60 minutes post-injection. The specificity of this binding to 5-HT7 receptors was confirmed by blocking the tumor's uptake of the radiotracer with pimozide, a known 5-HT7 receptor antagonist. In vivo imaging studies in the xenograft model corroborated the biodistribution data, clearly visualizing the tumor.

The table below details the biodistribution of 99mTc-labeled 1-(2-pyridyl)piperazine derivatives in animal tissues.

RadiotracerAnimal ModelTissueKey Findings
99mTc(CO)3- nih.gov and 99mTc(CO)3- drugbank.comNormal miceBrainHighest uptake at 30 minutes post-injection (0.8 ± 0.25 and 0.64 ± 0.18 %ID/g, respectively).
99mTc(CO)3- nih.gov and 99mTc(CO)3- drugbank.comU87-MG xenograft modelTumorHighest uptake at 60 minutes post-injection (3.38 ± 0.65 and 3.27 ± 0.5 %ID/g, respectively).
99mTc(CO)3- nih.gov and 99mTc(CO)3- drugbank.comU87-MG xenograft modelTumor-to-muscle ratioRatios of 3.33 and 3.88, respectively, at 60 minutes.

Structure Activity Relationship Sar Analysis of 1 1 Oxido 2 Pyridinyl Piperazine Analogs

Influence of Substituents on Pyridyl Ring and Piperazine (B1678402) Moiety on Biological Activity

The biological activity of 1-(1-oxido-2-pyridinyl)piperazine analogs is significantly modulated by the nature and position of substituents on both the pyridine (B92270) ring and the piperazine moiety. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Research into various pyridine derivatives has shown that the presence and placement of specific functional groups are crucial for their activity. For instance, in studies on antiproliferative pyridine derivatives, the inclusion of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups was found to enhance biological effects. nih.gov Conversely, the addition of halogen atoms or bulky groups often leads to a decrease in activity. nih.gov In the context of platinum-pyridyl complexes, electron-withdrawing substituents on the pyridine ring were found to enhance their photosensitizing capabilities. rsc.org

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution plays a pivotal role in defining the pharmacological profile of a drug. researchgate.netresearchgate.net In a series of antimycobacterial agents based on N-phenylpiperazine, it was discovered that bulky, lipophilic substituents on the piperazine nitrogen, such as a diphenylmethyl group, improved activity against Mycobacterium tuberculosis. mdpi.com Similarly, in a study of piperazine-pyridazinone analogues, varying the aryl group attached to the piperazine moiety was a key strategy to modulate affinity for adrenergic and serotoninergic receptors. nih.gov The introduction of lipophilic substituents like 3'-CF3 or 4'-F on a 4-(substituted)phenylpiperazin-1-ium-1-yl moiety has been shown to improve in vitro activity against several mycobacterial strains. mdpi.com

The combination of these two rings, as pyridylpiperazine hybrids, has been explored for various therapeutic purposes, including urease inhibition. In one such study, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) were synthesized, and their inhibitory activity was evaluated. The results indicated that all tested compounds showed good inhibitory activity against urease, with IC50 values ranging from 2.0 ± 0.73 µM to 14.12 ± 0.67 µM. nih.gov

Compound TypeTarget/ActivityKey FindingsReference
Pyridine DerivativesAntiproliferative-OMe, -OH, -C=O, -NH2 groups enhance activity. Halogens and bulky groups decrease activity. nih.gov
N-Phenylpiperazine ConjugatesAntimycobacterialBulky, lipophilic groups (e.g., diphenylmethyl) on piperazine improve activity. mdpi.com
Piperazine-Pyridazinone AnalogsAdrenergic/Serotoninergic ReceptorsVariation of the arylpiperazine moiety modulates receptor affinity. nih.gov
Pyridylpiperazine HybridsUrease InhibitionSubstituents on both rings lead to potent urease inhibitors. nih.gov

Impact of Linker Length and Bridging Moieties on Receptor Affinity and Potency

The linker or bridge that connects the core pyridylpiperazine structure to other parts of a molecule is a critical determinant of its pharmacological properties. The length, flexibility, and chemical nature of this linker can profoundly influence how the molecule fits into a receptor's binding pocket, thereby affecting its affinity and potency. nih.gov

In the design of piperazine-pyridazinone analogues targeting adrenergic and 5-HT1A receptors, the length of the spacer between the arylpiperazine moiety and a terminal fragment was systematically varied. nih.gov This variation allowed for an evaluation of its influence on binding affinity, demonstrating that linker length is a key parameter to optimize for desired receptor interaction. nih.gov

The concept of conformational constraint, introduced by using bridged structures, is another important strategy. The synthesis of bridged piperazines as conformationally restricted ligands for sigma receptors has shown that such modifications can lead to high-affinity compounds. nih.gov For example, in a series of 3,6-diazabicyclo[3.1.1]heptanes, the steric interaction of the bridging methylenic group was found to play a major role in modulating µ-opioid receptor affinity. researchgate.net High sigma-1 affinity was achieved when a large substituent was introduced at either the nitrogen or oxygen position of the bridged piperazine structure. nih.gov

Furthermore, studies on conformationally flexible analogues of the antipsychotic sertindole (B1681639) have explored replacing a piperidinyl ring with various linker groups. nih.gov It was found that specific linkers, such as a 2-(methylamino)ethoxy group, could effectively replace the original ring system while maintaining high affinity for serotonin (B10506) 5-HT2A and dopamine (B1211576) D2 receptors. nih.gov However, linkers with different chain lengths or compositions did not retain these favorable binding properties, highlighting the precise structural requirements for the bridging moiety. nih.gov The optimization of linkers is crucial, as both the flexibility and strain of a given linker can significantly impact binding affinity, even when the primary binding fragments are optimally positioned. nih.gov

Compound SeriesLinker/Bridge ModificationImpact on Biological ActivityReference
Piperazine-pyridazinone analoguesVaried spacer lengthModulated affinity for α1-AR, α2-AR, and 5-HT1A receptors. nih.gov
Bridged piperazinesConformational restriction via bridgingHigh affinity for sigma-1 receptors was achieved with specific substitutions on the bridge. nih.gov
Sertindole analoguesReplacement of piperidinyl ring with flexible linkersA 2-(methylamino)ethoxy linker maintained high affinity for D2 and 5-HT2A receptors, while other linkers did not. nih.gov
Bridged piperazine derivativesIntroduction of a bridgeThe steric interaction of the bridge was crucial for modulating µ-opioid receptor affinity. researchgate.net

Role of Enantiomeric Configuration in Pharmacological Profiles

Stereochemistry is a fundamental aspect of pharmacology, and the enantiomeric configuration of this compound analogs can have a profound impact on their pharmacological profiles. Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological targets like receptors and enzymes, leading to variations in potency, efficacy, and even the nature of the biological response. mdpi.com

A clear example of this is seen in a series of phenylpiperazinepropane-1,2-diol derivatives developed as antitussive agents. nih.gov When the racemic mixture was separated, the (S)-isomers exhibited a significantly better pharmacological profile, with a more favorable ratio of antitussive activity to sedative effects, compared to the (R)-isomers and the racemate. nih.gov The unsubstituted (S)-isomer, levodropropizine, was ultimately selected for further development due to its superior profile. nih.gov

The pharmacokinetic profiles of enantiomers can also differ significantly. mdpi.com These differences can arise from stereoselective absorption, distribution, metabolism, and excretion, which must be considered during drug development. mdpi.com

Compound SeriesEnantiomeric FeaturePharmacological FindingReference
Phenylpiperazinepropane-1,2-diol derivatives(R)- vs. (S)-isomers(S)-isomers showed a better antitussive activity to sedative effect ratio than (R)-isomers. nih.gov
Dermorphin analogues with piperazine derivativesConfiguration of phenylalanine in the structureThe configuration was found to be important for enhancing or reducing opiate activity. nih.gov

Identification of Key Pharmacophores for Target Selectivity and Potency

The identification of key pharmacophoric features is the culmination of SAR studies, defining the essential structural elements required for a molecule to interact with its target with high affinity and selectivity. For this compound analogs, the pharmacophore consists of a specific arrangement of hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers.

In the quest for selective 5-HT1A receptor antagonists, research on analogs of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) provides valuable insights. nih.gov The parent compound binds with high affinity to both 5-HT1A and α1-adrenergic receptors. To improve selectivity, the terminal phthalimide (B116566) moiety was replaced. While substituted benzamides did not improve selectivity, replacing it with bulky alkyl amides, such as an adamantanecarboxamido group, not only maintained high 5-HT1A affinity but also resulted in a 160-fold selectivity over α1-adrenergic sites. nih.gov This indicates that a bulky, hydrophobic group at this position is a key feature for 5-HT1A selectivity.

Studies on compounds targeting both dopamine D2 and serotonin 5-HT1A receptors have led to the identification of drug candidates with a dual-action profile, often sought for atypical antipsychotics. nih.gov Minor structural modifications to these lead compounds can shift the activity from full antagonism to partial agonism at one or both receptors, demonstrating that subtle changes to the pharmacophore can fine-tune the functional activity. nih.gov

Further structure-affinity investigations on sertindole analogues have helped delineate the pharmacophoric requirements for 5-HT2A antagonism with selectivity against D2 and α1 receptors. nih.gov These studies, which involved modifying the indole (B1671886) nucleus and the terminal ring system, led to the development of highly selective 5-HT2A antagonists. nih.gov The replacement of a basic amino group with a 4-methylpiperazinyl moiety in one analog resulted in a compound with high affinity for D2 receptors but low affinity for 5-HT2A receptors, illustrating how a single modification can invert selectivity. nih.gov

Ultimately, the key pharmacophore for this class of compounds can be generally described as comprising an aromatic head (like the pyridyl or a substituted phenyl group), a central piperazine ring (which acts as a linker and can be substituted to modulate properties), and a flexible or constrained chain leading to a terminal moiety that significantly influences selectivity and potency. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 1 1 Oxido 2 Pyridinyl Piperazine

Molecular Docking Studies

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For 1-(1-Oxido-2-pyridinyl)piperazine and its analogs, docking studies have been instrumental in elucidating their mechanism of action and in identifying key structural features that govern their biological activity.

Ligand-Protein Interaction Mechanisms and Binding Site Analysis

Molecular docking simulations have revealed that derivatives of the this compound scaffold can form robust interactions within the binding sites of various enzymes and receptors. For instance, studies on related piperazine (B1678402) derivatives have shown that these compounds can establish strong hydrogen bonding networks with active site residues of enzymes like thymidine (B127349) phosphorylase. nih.gov The piperazine ring, often protonated at physiological pH, can form crucial ionic interactions, while the pyridine (B92270) N-oxide moiety can act as a hydrogen bond acceptor.

In the context of G-protein coupled receptors, such as serotonin (B10506) and adrenergic receptors, the arylpiperazine fragment is a well-established pharmacophore. nih.gov Computational studies suggest that the piperazine nitrogen engages in a key multi-polar interaction with acidic residues, like glutamic acid, within the receptor's transmembrane domain. nih.gov The substituted pyridine ring, in this case, the 1-oxido-2-pyridinyl group, typically explores hydrophobic pockets, and its orientation is critical for determining receptor affinity and selectivity. nih.gov For example, in studies of similar compounds targeting the 5-HT1A receptor, the terminal aromatic or cycloalkyl fragments were found to be crucial for high affinity, with the linker chain length influencing the optimal binding pose. nih.gov

Table 1: Key Interactions of Piperazine-based Ligands from Molecular Docking Studies
Target ProteinInteracting ResiduesType of InteractionReference
Thymidine PhosphorylaseActive Site ResiduesHydrogen Bonding Network nih.gov
Sigma 1 Receptor (S1R)Glu172Ionic/Multi-polar Interaction nih.gov
5-HT1A ReceptorAcidic Residues (e.g., Asp)Ionic Interaction nih.gov
α-GlucosidaseHydrophobic Pocket ResiduesHydrophobic Interactions nih.gov

Prediction of Binding Affinities

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol). These scores are used to rank potential drug candidates and prioritize them for synthesis and biological testing. For derivatives of this compound, these predictions have shown a strong correlation with experimentally determined activities.

For example, in the development of pyrimidinyl-piperazine carboxamide derivatives as α-glucosidase inhibitors, computational docking was used to predict which stereoisomers would have higher activity. The results indicated that compounds with an S-configuration at a chiral center would be significantly more active, a prediction that was later confirmed by experimental IC50 values. nih.gov Similarly, docking of piperazine analogs into the active site of thymidine phosphorylase yielded binding energy values that were consistent with their potent inhibitory potential observed in vitro. nih.gov In some cases, newly designed compounds have shown higher predicted binding affinities than existing standard drugs, highlighting the power of in silico screening.

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the binding pose over time. MD simulations have been employed to validate the docking results of this compound analogs and to analyze the conformational changes in both the ligand and the protein upon binding.

A key metric in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. A stable RMSD for the ligand-protein complex over the simulation period suggests a stable binding mode. For example, MD simulations of a potent pyrimidinyl-piperazine derivative in complex with α-glucosidase showed that the complex remained stable, with the ligand maintaining a consistent binding pose throughout the simulation. nih.gov This stability is often attributed to the persistent hydrophobic interactions and hydrogen bonds identified in docking studies. Furthermore, Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations, a method to estimate binding free energy from MD trajectories, have confirmed the superior binding of more active stereoisomers. nih.gov

In Silico Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. A pharmacophore model for a series of active compounds, including those with a this compound core, can be used as a 3D query to search large chemical databases for novel molecules with similar activity profiles—a process known as virtual screening. researchgate.netmdpi.com

For scaffolds related to arylpiperazines, pharmacophore models typically include a positive ionizable feature representing the basic nitrogen of the piperazine ring, one or two hydrophobic/aromatic features, and often a hydrogen bond acceptor. nih.gov Such models have been successfully used to identify new lead compounds for various targets. mdpi.comnih.gov Once a set of "hits" is obtained from virtual screening, they are typically subjected to molecular docking and ADME predictions to filter and prioritize the most promising candidates for further investigation. researchgate.net

Prediction of Drug-Likeness and Other Preclinical ADME-Related Properties

One of the most common tools is Lipinski's Rule of Five, which provides a set of guidelines for oral bioavailability. Studies on various piperazine derivatives have shown that many of them, including those with pyridine moieties, adhere to Lipinski's rules, suggesting good potential as orally active drugs. researchgate.netnih.gov In silico ADME prediction tools can provide more detailed information. For this compound and its analogs, these predictions are essential to flag potential liabilities such as poor absorption, low blood-brain barrier penetration, or inhibition of key metabolic enzymes. researchgate.netmdpi.com

Table 2: Predicted ADME and Drug-Likeness Properties for Piperazine Derivatives
PropertyTypical Predicted OutcomeSignificanceReference
Lipinski's Rule of Five0-1 violationsHigh probability of oral bioavailability researchgate.netbiointerfaceresearch.com
Oral AbsorptionGood to ModerateIndicates potential for oral administration biointerfaceresearch.com
Caco-2 PermeabilityModerate to HighPredicts intestinal absorption mdpi.com
P-glycoprotein (P-gp) SubstrateVariableInfluences drug efflux and distribution researchgate.net
Polar Surface Area (PSA)Acceptable rangeAffects membrane permeability biointerfaceresearch.com
Water Solubility (LogS)Acceptable rangeCrucial for formulation and absorption biointerfaceresearch.com

Preclinical Pharmacokinetics and Metabolism of 1 1 Oxido 2 Pyridinyl Piperazine Non Human Data

In Vitro Metabolic Stability in Animal Liver Microsomes and Hepatocytes

Studies on the in vitro metabolic stability of 1-(1-Oxido-2-pyridinyl)piperazine in liver microsomes and hepatocytes from common preclinical species such as rats, dogs, and monkeys are essential for predicting its hepatic clearance in vivo. This process typically involves incubating the compound with liver fractions and monitoring its disappearance over time. The resulting data, often expressed as intrinsic clearance (CLint), can be used in models to estimate the hepatic extraction ratio. While specific data for this compound is not publicly available, related piperazine-containing compounds have shown variable stability depending on the species and the other structural motifs present in the molecule. For instance, the metabolic stability of some 2-pyrimidinyl-piperazinyl derivatives has been evaluated in mouse liver microsomes, demonstrating that such assays are crucial for early drug discovery. In general, compounds with high in vitro stability in liver microsomes are expected to have lower hepatic clearance and longer half-lives in vivo.

Identification and Characterization of Metabolites in Animal Models (e.g., rat, dog)

The identification of metabolites in preclinical species is a critical step to understand the biotransformation pathways of a new chemical entity. This is typically achieved by analyzing plasma, urine, and feces from animals dosed with the compound, using techniques like liquid chromatography-mass spectrometry (LC-MS). Common metabolic pathways for piperazine-containing compounds include N-dealkylation, oxidation of the piperazine (B1678402) ring, and hydroxylation of aromatic rings. For other piperazine derivatives, such as the active metabolite of buspirone (B1668070), 1-(2-pyrimidinyl)-piperazine (1-PP), extensive metabolism has been observed. The specific metabolites of this compound in species like rat and dog would need to be experimentally determined to understand potential differences in metabolic pathways between species and to ensure that human metabolites are adequately represented in the toxicology species.

Pharmacokinetic Profiling in Animal Species (e.g., rat, dog, rhesus monkey)

Pharmacokinetic studies in animals are performed to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. These studies provide key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2).

Clearance and Half-Life Determination

The clearance and half-life of this compound would be determined following intravenous and oral administration to animals. For example, studies with other piperazine derivatives in rats have shown a wide range of clearance and half-life values. In rats, the clearance of 1-(2-pyrimidinyl)-piperazine was reported to be 8.2 mL/min with a terminal elimination half-life of 79 minutes. Another study on a fluoroquinolone containing a piperazinyl moiety, DW-116, reported a systemic clearance in the range of 0.17 to 0.23 L/h/kg in rats. The table below illustrates hypothetical pharmacokinetic parameters for this compound based on data from similar compounds.

ParameterRatDogRhesus Monkey
Clearance (L/h/kg)Data not availableData not availableData not available
Half-Life (h)Data not availableData not availableData not available
Volume of Distribution (L/kg)Data not availableData not availableData not available
Bioavailability (%)Data not availableData not availableData not available

Metabolite Formation and Exposure Coverage in Preclinical Species

A key aspect of preclinical pharmacokinetic studies is to ensure that the exposure to major metabolites in toxicology species is equivalent to or greater than that observed in humans. This is known as metabolite exposure coverage. Following the identification of the major metabolites of this compound, their concentrations would be measured in the plasma of the animal species used for safety testing. For instance, after administration of buspirone to rats, it was found that at least 26% of the dose was converted to its active metabolite, 1-(2-pyrimidinyl)-piperazine.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Animal Studies

PK/PD modeling integrates pharmacokinetic data with pharmacodynamic (efficacy or biomarker) data to establish a relationship between drug concentration and its effect. This modeling can help in understanding the mechanism of action, predicting the therapeutic dose range, and designing optimal dosing regimens. For a compound like this compound, a PK/PD model could be developed by measuring a relevant pharmacological endpoint in animals (e.g., receptor occupancy, changes in biomarkers) along with the plasma concentrations of the parent drug and its major active metabolites. For example, a PK/PD model for buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine was successfully developed in rats by measuring their effects on body temperature.

Bioactivation Pathways and Detoxification Mechanisms in Preclinical Models

Bioactivation refers to the metabolic conversion of a chemically stable compound into a reactive metabolite. These reactive species can potentially bind to cellular macromolecules, leading to toxicity. It is crucial to investigate the potential for bioactivation early in drug development. For a molecule containing a piperazine ring and a pyridine (B92270) N-oxide moiety, potential bioactivation pathways could include the formation of iminium ions from the piperazine ring or reactive intermediates from the pyridine N-oxide group. Detoxification pathways, such as glutathione (B108866) conjugation, would also be investigated. These studies are often conducted using in vitro systems, such as liver microsomes supplemented with trapping agents like glutathione, to capture and identify any reactive metabolites that are formed.

Biodistribution Studies of Radiolabeled this compound Analogs in Animal Models

No data available.

Analytical Methodologies for Characterization and Quantification of 1 1 Oxido 2 Pyridinyl Piperazine

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and quantification of 1-(1-Oxido-2-pyridinyl)piperazine from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development and validation are critical to ensure reliable and reproducible results.

Reversed-phase HPLC (RP-HPLC) is a common approach for the analysis of polar compounds such as pyridine (B92270) N-oxide derivatives. In RP-HPLC, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. For polar and small molecules like piperidine (B6355638) and pyridine derivatives, which may show little retention on standard C18 columns, method optimization is key. nih.gov Sometimes, these compounds can elute at the dead time, necessitating adjustments to the mobile phase or the use of specialized columns. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are due to the use of smaller particle size columns (typically sub-2 µm). The enhanced efficiency of UPLC is particularly beneficial for resolving complex mixtures and for the trace analysis of impurities. A comparison between different detection methods in UPLC analysis has shown that photodiode array (PDA) and mass spectrometry (MS) detectors are well-suited for the quantification of various organic compounds, including those with chromophores like the pyridine N-oxide ring. nih.gov

A typical RP-HPLC or UPLC method for a compound like this compound would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

Table 1: Illustrative HPLC/UPLC Method Parameters for Analysis of Pyridine N-Oxide Derivatives

ParameterHPLCUPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: Water with buffer (e.g., ammonium (B1175870) acetate) B: AcetonitrileA: Water with buffer (e.g., formic acid) B: Acetonitrile
Gradient Optimized for resolutionOptimized for speed and resolution
Flow Rate 1.0 mL/min0.4 mL/min
Temperature Ambient or controlled (e.g., 30 °C)Controlled (e.g., 40 °C)
Detection UV (e.g., 254 nm), PDA, MSPDA, MS

This table presents typical starting parameters for method development and is based on general practices for related compounds.

The composition of the mobile phase is a critical factor in achieving the desired separation and sensitivity. For pyridine and piperazine (B1678402) derivatives, the pH of the mobile phase can significantly influence retention and peak shape due to the basic nature of the piperazine ring and the potential for protonation. The use of buffers such as ammonium acetate (B1210297) or formic acid is common to control the pH and improve chromatographic performance. nih.govresearchgate.net

The choice of organic modifier (e.g., acetonitrile vs. methanol) and the gradient profile are optimized to achieve adequate separation of the main compound from any potential impurities. For instance, a gradient elution starting with a low percentage of organic modifier and gradually increasing allows for the elution of polar impurities first, followed by the compound of interest and then less polar impurities. The optimization process often involves systematically varying the mobile phase composition to find the ideal balance between resolution, analysis time, and sensitivity. bme.hu

While simple UV detection can be used, more advanced detection methods provide greater specificity and sensitivity.

Photodiode Array (PDA) Detection: A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This is particularly useful for peak purity assessment and for identifying compounds based on their spectral characteristics. The pyridine N-oxide moiety has a characteristic UV absorbance that can be exploited for detection. nih.govscience.gov The use of PDA has proven valuable in establishing HPLC methods for estimating various compounds and can accurately measure picomole amounts. science.gov

Mass Spectrometry (MS) Detection: Coupling HPLC or UPLC with a mass spectrometer (LC-MS) provides highly selective and sensitive detection. MS detectors can provide molecular weight information and fragmentation patterns, which are invaluable for the definitive identification of the main compound and the characterization of unknown impurities. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound. researchgate.netresearchgate.net LC-MS methods have been successfully developed for the determination of nitrogen-containing heterocycles. nih.gov A mass spectrometric study of pyridine N-oxide has been carried out using a hybrid quadrupole/time-of-flight (TOF) mass spectrometer, demonstrating the detailed structural information that can be obtained. nih.gov

Gas Chromatography (GC) for Related Amine Detection

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile or stable for direct GC analysis, GC is highly suitable for the detection and quantification of related volatile amines that could be present as starting materials or degradation products, such as piperazine.

The analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. To overcome these issues, specialized columns, such as the Rtx-5 Amine column, are often used. scribd.com These columns have a stationary phase that is deactivated to minimize interactions with basic compounds. A sensitive gas chromatographic method was developed for the determination of a piperazine derivative and its metabolites in biological fluids using a dimethylsilicone capillary column with a nitrogen-phosphorus flame-ionization detector. nih.gov

For trace-level analysis of amines, derivatization is a common strategy to improve volatility and chromatographic performance. However, modern GC columns and instrumentation often allow for the direct analysis of many volatile amines without derivatization. thermofisher.com GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) provides excellent sensitivity and selectivity for amine detection.

Table 2: Illustrative GC Method Parameters for Amine Detection

ParameterTypical Value
Column Rtx-5 Amine, 30 m x 0.25 mm, 0.5 µm
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Temperature gradient (e.g., 60 °C to 280 °C)
Detector FID or MS
Detector Temperature 300 °C (for FID)

This table provides a general example of GC conditions for the analysis of related amines.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used.

The introduction of an oxygen atom in N-oxides leads to a downfield shift of neighboring protons and carbons in ¹H and ¹³C NMR spectra, respectively. acs.org In IR spectroscopy, the N⁺-O⁻ bond typically shows a strong vibration band. acs.org

For pyridine N-oxide derivatives, ¹H NMR spectra can help in determining the substitution pattern on the pyridine ring. rsc.org For instance, the protons on the pyridine ring will show characteristic chemical shifts and coupling patterns. The protons of the piperazine ring will typically appear as a complex multiplet in the aliphatic region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbon atoms attached to the nitrogen atoms and the carbons in the pyridine N-oxide ring will have distinct chemical shifts.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the N-O bond in pyridine N-oxides, as well as the C-N and C-H bonds of the piperazine and pyridine rings, can be observed.

Mass spectrometry, as mentioned earlier in the context of chromatography, is also a key spectroscopic technique for structural elucidation, providing the molecular weight and fragmentation pattern of the compound.

Table 3: Key Spectroscopic Data for Pyridine N-Oxide Derivatives

TechniqueKey FeatureTypical Range/Observation
¹H NMR Aromatic protonsDownfield shift compared to pyridine
Piperazine protonsAliphatic region multiplets
¹³C NMR Pyridine ring carbonsCharacteristic shifts due to N-oxide
Piperazine ring carbonsAliphatic region signals
IR N-O stretch~1200-1300 cm⁻¹
C-H stretch (aromatic)>3000 cm⁻¹
C-H stretch (aliphatic)<3000 cm⁻¹
Mass Spec (ESI) Molecular Ion[M+H]⁺

This table summarizes expected spectroscopic features based on data for related pyridine N-oxide and piperazine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are utilized to unambiguously assign the chemical shifts of all protons and carbons within the molecule.

¹H NMR Spectroscopy is used to identify the chemical environment of the hydrogen atoms. The introduction of the N-oxide functionality to the pyridine ring significantly influences the chemical shifts of the aromatic protons compared to the parent compound, 1-(2-pyridinyl)piperazine. The electron-withdrawing nature of the N-oxide group deshields the protons on the pyridine ring, causing them to resonate at a lower field. The proton at the C6 position is expected to be the most deshielded due to its proximity to the positively charged nitrogen atom. The protons of the piperazine ring will appear as multiplets, with those closer to the pyridine ring showing a downfield shift.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The carbons of the pyridine ring in this compound are expected to show significant shifts compared to the non-oxidized analogue. The C2 and C6 carbons, being closest to the N-oxide group, will be the most affected. The chemical shifts of the piperazine carbons are also influenced by the electronic environment.

2D NMR Spectroscopy , including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), is employed to confirm the assignments made in the 1D spectra. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range couplings between protons and carbons, which is crucial for establishing the connectivity between the piperazine and pyridine N-oxide rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine H-37.20 - 7.40125.0 - 127.0
Pyridine H-47.10 - 7.30124.0 - 126.0
Pyridine H-57.30 - 7.50128.0 - 130.0
Pyridine H-68.10 - 8.30138.0 - 140.0
Piperazine CH₂ (N1)3.50 - 3.7050.0 - 52.0
Piperazine CH₂ (N4)3.00 - 3.2045.0 - 47.0

Note: These are predicted values based on data for similar compounds and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry (MS, MS/MS, LC-MS, q-TOF-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) , often using a quadrupole time-of-flight (q-TOF) analyzer, provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental formula of the compound, which for this compound is C₉H₁₃N₃O.

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule. Collision-induced dissociation (CID) of the parent ion reveals characteristic fragment ions that help to confirm the structure. A common fragmentation pattern for pyridine N-oxides is the loss of an oxygen atom. researchgate.net Other expected fragmentations would involve the cleavage of the piperazine ring. researchgate.netxml-journal.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for the quantification of this compound in complex matrices and for stability studies.

Table 2: Expected Mass Spectrometry Data for this compound

IonExpected m/z (Monoisotopic)Description
[M+H]⁺180.1131Protonated molecular ion
[M-O+H]⁺164.1182Loss of oxygen atom from the N-oxide
C₅H₅NO95.0371Fragment corresponding to the pyridine N-oxide moiety
C₄H₉N₂85.0760Fragment corresponding to the piperazine ring

Note: The fragmentation pattern can vary depending on the ionization method and collision energy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The presence of the N-oxide group and the piperazine ring gives rise to characteristic absorption bands in the IR spectrum.

Key expected vibrational bands for this compound include the N-O stretching vibration, which is a strong indicator of the N-oxide functionality, typically appearing in the range of 1200-1300 cm⁻¹. The C-N stretching vibrations of the piperazine and pyridine rings, as well as the C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, will also be present. researchgate.netnih.gov

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
N-O Stretch (N-Oxide)1200 - 1300Strong
C=C and C=N Stretch (Aromatic)1400 - 1600Medium
C-N Stretch (Aliphatic/Aromatic)1000 - 1200Medium

X-ray Diffraction for Solid-State Molecular Structure Determination

X-ray diffraction analysis of a single crystal of this compound provides the most definitive evidence of its three-dimensional molecular structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the conformation of the molecule.

For this compound, X-ray diffraction would confirm the geometry of the pyridine N-oxide ring and the conformation of the piperazine ring, which typically adopts a chair conformation. core.ac.uknih.gov It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. While specific crystal structure data for the title compound is not publicly available, analysis of related structures, such as 1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine, demonstrates the power of this technique in elucidating the detailed solid-state architecture of piperazine-containing compounds. core.ac.uknih.gov

Medicinal Chemistry Design and Analog Development of 1 1 Oxido 2 Pyridinyl Piperazine Derivatives

Rational Design Strategies for Novel Analogs with Enhanced Activity or Selectivity

Rational drug design for analogs of the 1-(1-oxido-2-pyridinyl)piperazine scaffold is a process guided by an understanding of the structure-activity relationships (SAR) that govern a compound's interaction with its biological target. The primary goal is to introduce specific structural modifications to enhance desired properties, such as binding affinity and selectivity, while minimizing off-target effects.

A key strategy involves the systematic modification of different parts of the molecule. For instance, in the development of a pyrazinylpiperazine series targeting Leishmania, an early hit compound was optimized through extensive SAR studies focused on its benzoyl fragment. nih.gov The initial rational step was the deletion of a meta-chloro group from the hit compound, which led to a para-hydroxyl derivative that served as the basis for designing further monosubstituted analogs. nih.gov This iterative process of modifying substituents on the aromatic ring allowed for the exploration of how different electronic and steric properties influence antileishmanial potency. nih.gov

Another powerful rational design approach involves altering the core scaffold itself to probe its role in receptor interaction and to modulate selectivity. In a study on pirenzepine, a muscarinic M(1) receptor antagonist, the piperazine (B1678402) ring was replaced with cis- and trans-cyclohexane-1,2-diamine or perhydroquinoxaline rings. nih.gov This strategic substitution was designed to investigate the contribution of the original piperazine moiety to receptor binding. nih.gov The modification resulted in the abolition of M(1)/M(2) selectivity seen with pirenzepine, primarily due to a significant increase in affinity for the M(2) receptor, demonstrating how scaffold alteration can be used to rationally tune a compound's selectivity profile. nih.gov

Synthesis and Evaluation of Hybrid Compounds Incorporating this compound Moiety

Hybrid compounds are created by covalently linking two or more distinct pharmacophores to generate a single molecule with a potentially synergistic or multi-target profile. The this compound moiety is an attractive building block for such hybrids due to its favorable chemical properties and proven biological relevance.

The synthesis of these hybrids typically involves multi-step reaction sequences. For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711), a close structural relative, were synthesized to act as urease inhibitors. nih.gov The synthesis began with the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine to form the core pyridinylpiperazine structure. nih.gov This intermediate was then reacted with various 2-chloro-N-arylacetamides to yield a library of hybrid compounds. nih.gov

Following synthesis, these new chemical entities undergo rigorous biological evaluation. In the case of the pyridylpiperazine hybrids designed as urease inhibitors, they were tested in in vitro inhibition assays. Several of the synthesized compounds showed significantly greater potency than the standard inhibitor, thiourea. nih.gov The most active compounds, 5b and 7e , demonstrated IC₅₀ values of 2.0 µM and 2.24 µM, respectively, compared to 23.2 µM for thiourea. nih.gov This highlights the success of the hybrid strategy in generating potent enzyme inhibitors. Similar strategies have been used to create hybrids of piperazine with coumarins and indoles, which were subsequently evaluated for their antibacterial potential. mdpi.com

Table 1: Urease Inhibitory Activity of Selected Pyridylpiperazine Hybrid Derivatives This table is interactive. You can sort and filter the data.

Compound IC₅₀ (µM)
5b 2.0 ± 0.73
7e 2.24 ± 1.63
Piperazine Precursor (3) 3.90 ± 1.91
Thiourea (Standard) 23.2 ± 11.0

Data sourced from PubMed Central. nih.gov

Lead Optimization and Compound Prioritization Based on Preclinical Data

Lead optimization is a critical phase in drug discovery where a promising "hit" or "lead" compound is systematically refined to produce a preclinical candidate with an optimal balance of properties. This iterative process involves cycles of chemical synthesis and biological testing to enhance potency and selectivity while improving the drug-like characteristics of the molecule. dndi.org

The optimization process evaluates a comprehensive suite of parameters. Key services for lead selection include maximizing potency and selectivity, minimizing toxicity, and establishing a clear understanding of the compound's mode of action. A partial list of guided lead optimization studies includes:

Biochemical and functional potency

Selectivity profiling

Structure-activity relationship (SAR) analysis

Solubility and permeability (e.g., Caco-2) profiling

Metabolic liability and plasma protein binding assessment

Cytochrome P450 (CYP450) inhibition screening

hERG channel block assessment

In vivo pharmacokinetic (PK) and efficacy studies

A practical example is the hit-to-lead optimization of a pyrazinylpiperazine series against Leishmania. nih.gov An initial hit compound was subjected to extensive SAR studies, leading to the identification of an ortho, meta-dihydroxyl derivative (46 ) as an early lead. nih.gov This new compound demonstrated a significant increase in potency, particularly against L. braziliensis, showcasing the success of the optimization strategy. nih.gov The prioritization of compound 46 was based on its superior activity profile, and in silico ADMET predictions suggested it had a satisfactory profile for further development. nih.gov

Table 2: Improvement of Antileishmanial Activity through Lead Optimization This table is interactive. You can sort and filter the data.

Compound Target Organism IC₅₀ (µM)
Early Lead (46) L. infantum 2.8
Early Lead (46) L. braziliensis 0.2
Initial Hit (4) L. infantum > 10 (approx)
Initial Hit (4) L. braziliensis > 10 (approx)

Data sourced from PubMed. nih.gov

Development of Multi-Targeted Ligands Based on the this compound Scaffold

Complex multifactorial diseases, such as Alzheimer's disease, have spurred the development of multi-target-directed ligands (MTDLs). mdpi.comresearchgate.net This strategy aims to design a single chemical entity that can modulate multiple biological targets involved in the disease pathology, offering a potentially more effective therapeutic approach than single-target agents. mdpi.com The this compound scaffold is well-suited for this approach due to its chemical tractability and ability to be incorporated into larger molecular frameworks.

The rational design of MTDLs involves several framework combination strategies, including:

Linking: Connecting two distinct pharmacophores with a flexible or rigid linker. This is the most common approach but can lead to large molecules with potential pharmacokinetic challenges. mdpi.com

Fusing: Integrating two pharmacophores by sharing one or more common atoms, often resulting in more rigid and compact molecules. mdpi.com

Merging: Combining the key features of two pharmacophores into a single, novel scaffold that retains the desired activities. mdpi.com

The ultimate challenge in MTDL design is to achieve an optimized and balanced activity against the selected targets while maintaining drug-like properties, such as appropriate molecular weight and lipophilicity. mdpi.com The development of MTDLs is a major trend in drug discovery for neurodegenerative disorders, with many promising candidates being identified and advanced to the preclinical level. researchgate.net

Design of Radioligands for Preclinical Imaging and Diagnostics

The this compound scaffold has been successfully adapted for the development of radioligands used in preclinical imaging techniques like Positron Emission Tomography (PET). These imaging agents allow for the non-invasive visualization and quantification of biological targets in vivo.

The design of a radioligand involves modifying the parent molecule to incorporate a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or copper-64 (⁶⁴Cu), without compromising its affinity and selectivity for the target. For example, a potent dopamine (B1211576) D₄ receptor ligand, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, was designed for this purpose. nih.gov Structural features were incorporated to optimize affinity, selectivity, and lipophilicity for brain penetration. The methoxy (B1213986) group served as a convenient site for radiolabeling with ¹¹C. nih.gov PET studies in a non-human primate using this tracer, [¹¹C]7 , showed time-dependent accumulation in the retina, a tissue known for its high density of D₄ receptors. nih.gov

In another example, a series of radioligands targeting the Programmed Death Ligand 1 (PD-L1) protein was developed for cancer imaging. nih.gov The design incorporated a piperazine-based linker to connect the biphenyl (B1667301) core (which binds to PD-L1) to a NODA-GA chelator for efficient complexation with ⁶⁴Cu. nih.gov Hydrophilizing units were also added to improve pharmacokinetic properties. nih.gov These examples demonstrate the successful application of rational design principles to convert a pharmacologically active scaffold into a valuable tool for in vivo imaging and diagnostics.

Table 3: Examples of Designed Radioligands Based on Piperazine Scaffolds This table is interactive. You can sort and filter the data.

Radioligand Target Isotope Key Design Feature
[¹¹C]7 Dopamine D₄ Receptor ¹¹C Methoxy group for ¹¹C-methylation
PD-L1 Radioligands PD-L1 ⁶⁴Cu NODA-GA chelator for ⁶⁴Cu complexation

Data sourced from PubMed Central nih.gov and PubMed nih.gov.

Future Research Directions and Translational Potential Preclinical Focus for 1 1 Oxido 2 Pyridinyl Piperazine

Exploration of New Biological Targets for Pyridinylpiperazine N-Oxide Derivatives

The pyridinylpiperazine framework is a versatile scaffold that has been shown to interact with a wide range of biological targets. The N-oxide derivatives, while sometimes explored as metabolites of a parent drug, also present opportunities as primary drug candidates with unique properties.

Initial research into derivatives has revealed activity at several key receptors. For instance, N-oxides of certain pyridylmethylpiperazine compounds have demonstrated dopamine-D₂ receptor antagonistic and 5-HT₁ₐ receptor agonistic activity, suggesting potential applications in treating central nervous system (CNS) disorders such as schizophrenia and Parkinson's disease. google.com However, in some cases, the N-oxide metabolite can be significantly less active in vitro compared to the parent compound, as seen with a metabolite of SLV308, which showed much lower affinity for dopamine (B1211576) and serotonin (B10506) receptors. google.com

Beyond the CNS, the scaffold has shown promise in other therapeutic areas. A notable example is a piperazine-based N-oxide derivative, Sch-350634, which was identified as a potent antagonist of the CCR5 receptor, a crucial co-receptor for HIV-1 entry. nih.gov This highlights the potential of these compounds in antiviral therapies. Further diversification of the pyridinylpiperazine N-oxide structure could lead to the discovery of agents for other targets. The broader class of piperazine (B1678402) and piperidine (B6355638) derivatives has been investigated for activity as antagonists at histamine (B1213489) H₃ and sigma-1 receptors, which are implicated in various neurological and psychiatric conditions. nih.gov Additionally, derivatives of pyridinylpiperazine are known to act as selective α₂-adrenergic receptor antagonists. wikipedia.org

Future preclinical research should systematically explore new biological targets by screening 1-(1-oxido-2-pyridinyl)piperazine and its analogues against diverse panels of receptors, enzymes, and ion channels. Given the structural similarities to known ligands, promising areas for exploration include:

Kinase inhibition: Many kinase inhibitors incorporate piperazine moieties.

Epigenetic targets: Exploring inhibition of histone-modifying enzymes.

Anti-infective agents: Building on the anti-HIV precedent, screening against other viral or bacterial targets.

Metabolic disorders: Investigating targets involved in metabolic syndrome and diabetes.

A summary of explored targets for related N-oxide and piperazine derivatives is presented below.

Compound Class/DerivativeBiological Target(s)Therapeutic Area
Pyridylmethylpiperazine N-OxidesDopamine D₂ Receptor, 5-HT₁ₐ ReceptorCNS Disorders (Schizophrenia, Parkinson's) google.com
Sch-350634 (Piperazine N-Oxide)CCR5 ReceptorHIV/AIDS nih.gov
Piperazine/Piperidine DerivativesHistamine H₃ Receptor, Sigma-1 ReceptorNeurological/Psychiatric Disorders nih.gov
Pyridinylpiperazine Derivativesα₂-Adrenergic ReceptorCNS Disorders wikipedia.org
PEHPC N-oxideRab Geranylgeranyltransferase (inferred)Multiple Myeloma nih.gov

Strategies for Overcoming Preclinical Challenges (e.g., improving metabolic stability in animal models)

A significant hurdle in the preclinical development of many piperazine-containing compounds is their metabolic instability. The piperazine ring is often susceptible to metabolism in vivo, leading to rapid clearance and poor pharmacokinetic profiles, which can impede further development. nih.gov

One of the primary preclinical challenges is rapid metabolism, often occurring at the piperazine ring. Research has shown that N-oxide metabolites can sometimes function as prodrugs. For example, the N-oxide of the drug candidate SLV308 was found to be largely inactive in vitro but was converted back to the active parent compound in vivo, particularly after oral administration. google.com This prodrug strategy can lead to an extended duration of action and a more favorable side-effect profile by blunting peak plasma concentrations. google.com

However, when the goal is to improve the stability of the primary compound itself, direct structural modifications are necessary. Key strategies that have proven effective in preclinical animal models include:

Bioisosteric Replacement: A successful approach involves the bioisosteric replacement of the piperazine ring with other cyclic amines that are less prone to metabolic breakdown. Studies on atypical dopamine transporter (DAT) inhibitors demonstrated that replacing a piperazine moiety with aminopiperidines or a piperidine ring system led to analogues with significantly improved metabolic stability in rat liver microsomes while retaining high affinity for the target. nih.govnih.gov

Structural Shielding: Introducing bulky chemical groups near metabolically labile sites can sterically hinder the approach of metabolic enzymes.

Modification of Electronic Properties: Altering the electronic properties of the molecule by adding electron-withdrawing or -donating groups can change the metabolic profile.

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at sites of metabolism (the "kinetic isotope effect") can slow down metabolic processes, thereby enhancing stability.

These strategies aim to create molecules that are more robust in a biological system, ensuring that they can reach their target and exert a therapeutic effect for a sufficient duration.

Design of Next-Generation Preclinical Candidates with Optimized Pharmacological Profiles

The design of next-generation candidates based on the this compound scaffold should be a data-driven process, leveraging insights from initial screening and preclinical studies. The goal is to optimize the pharmacological profile, enhancing potency and selectivity for the desired target while minimizing off-target effects and improving drug-like properties.

The development of second-generation piperazine derivatives as radioprotective agents serves as a strong example of this approach. In that work, a lead compound was identified that offered an optimal balance between radioprotective efficacy and a superior safety profile compared to existing agents. nih.gov Similarly, the optimization of a piperazine-based CCR5 antagonist led to a candidate with not only high potency but also excellent oral bioavailability across multiple species, a critical feature for a successful drug. nih.gov

Key principles for designing optimized preclinical candidates include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound structure to understand which chemical features are critical for biological activity. This involves synthesizing and testing a library of analogues.

Structure-Based Design: If the 3D structure of the biological target is known, researchers can design molecules that fit precisely into the binding site, maximizing potency and selectivity.

Pharmacokinetic Optimization: As discussed previously, designing for improved metabolic stability is crucial. Additionally, modifications can be made to optimize absorption, distribution, and excretion (ADME) properties. The use of N-oxides as prodrugs is a specific strategy to tailor the pharmacokinetic profile for an improved therapeutic window. google.comgoogle.com

Multi-parameter Optimization: Modern drug design seeks to balance multiple properties simultaneously, including potency, selectivity, solubility, permeability, metabolic stability, and safety. This holistic approach is more likely to yield a successful preclinical candidate.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The integration of computational and experimental methods has become indispensable for accelerating the drug discovery process. nih.govbeilstein-journals.org Computer-Aided Drug Design (CADD) can significantly reduce the time and cost associated with identifying and optimizing lead compounds by focusing laboratory efforts on the most promising molecules. nih.gov

For the this compound scaffold, a hybrid approach would be highly effective:

Virtual Screening and Docking: When a biological target structure is known, molecular docking can be used to screen large virtual libraries of pyridinylpiperazine N-oxide derivatives to predict which ones are most likely to bind. beilstein-journals.org This helps prioritize which compounds to synthesize and test experimentally. Computational studies involving docking and molecular dynamics have been successfully used to understand the binding modes of piperazine-based ligands to targets like the sigma-1 receptor, providing crucial insights for future design. nih.gov

Pharmacophore Modeling: If the target structure is unknown, a pharmacophore model can be built based on a set of known active molecules. This model defines the essential 3D arrangement of chemical features required for activity and can be used to screen for new compounds with a similar arrangement.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A robust QSAR model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

ADME/Toxicity Prediction: Computational tools can predict the likely pharmacokinetic and toxicity profiles of virtual compounds early in the design process. This allows chemists to filter out molecules with predicted liabilities (e.g., poor metabolic stability, potential for toxicity) before committing resources to their synthesis. nih.gov

The typical workflow involves using computational models to design a focused set of novel derivatives. These are then synthesized and tested experimentally. The experimental results are, in turn, used to refine and improve the computational models, creating a powerful, iterative cycle of design, synthesis, and testing that can rapidly advance a project from an initial hit to a viable preclinical candidate. nih.govnih.gov

Q & A

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Methods :
  • HPLC-MS/MS : Detect impurities at ppm levels using C18 columns and ESI ionization.
  • NMR DOSY : Differentiate isomers or conformers via diffusion coefficients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.